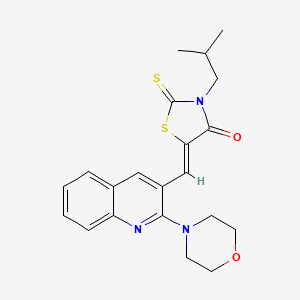
(Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H23N3O2S2 and its molecular weight is 413.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its efficacy as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis, and its cytotoxic effects on cancer cell lines.
Chemical Structure
The compound features a thiazolidinone core structure with a morpholinoquinoline moiety, which is believed to enhance its biological activity. The general structure can be represented as follows:
1. Tyrosinase Inhibition
Tyrosinase plays a crucial role in the production of melanin, and its inhibition is significant for treating hyperpigmentation disorders. The biological activity of the compound was assessed through various assays.
In vitro Studies:
The compound demonstrated potent tyrosinase inhibitory activity. In a study comparing several analogs, it was found that the compound exhibited an IC50 value significantly lower than that of kojic acid, a well-known tyrosinase inhibitor. Specifically, the IC50 value for the compound was reported to be 1.12 µM , making it approximately 22-fold more effective than kojic acid (IC50 = 24.09 µM) .
Kinetic Analysis:
Kinetic studies using Lineweaver–Burk plots indicated that the compound acts as a competitive inhibitor of tyrosinase. This suggests that it binds to the active site of the enzyme, preventing substrate access and thus inhibiting melanin production .
2. Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated against B16F10 murine melanoma cells.
Cell Viability Assays:
Using the MTT assay, it was determined that at concentrations up to 20 µM , the compound did not exhibit significant cytotoxicity after 48 and 72 hours of treatment. However, at higher concentrations, particularly with certain analogs, cytotoxic effects were noted .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 95 |
| 10 | 90 |
| 20 | 85 |
| >20 | Significant decrease |
Case Study: Efficacy in Melanogenesis
In a study focused on cellular models, this compound was shown to significantly reduce intracellular tyrosinase activity in B16F10 cells treated with α-MSH (α-melanocyte-stimulating hormone). The treatment resulted in a 3.9-fold increase in tyrosinase activity compared to untreated controls, while the compound effectively reduced this activity by 3.6-fold , indicating its potential as an anti-melanogenic agent .
Research Findings from Analog Studies
Further investigations into structural analogs revealed that modifications to the morpholino group could enhance or diminish biological activity. For instance, removing hydroxyl substituents or altering substituents on the thiazolidinone ring significantly affected tyrosinase inhibition efficacy .
Properties
IUPAC Name |
(5Z)-3-(2-methylpropyl)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-14(2)13-24-20(25)18(28-21(24)27)12-16-11-15-5-3-4-6-17(15)22-19(16)23-7-9-26-10-8-23/h3-6,11-12,14H,7-10,13H2,1-2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAFRXPQKGEYGK-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














